Cas no 1019100-76-5 ((2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one)

(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is a structurally complex small molecule featuring a conjugated enone scaffold linked to a phenyl group and a pyridazine-piperazine-pyrazole moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeting agents due to its hydrogen bond acceptor/donor capabilities and aromatic stacking properties. The extended π-conjugation system may enhance binding affinity in biological systems, while the piperazine linker improves solubility. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in further derivatization. The pyrazole-pyridazine motif is of interest for its bioisosteric properties, making this compound valuable for structure-activity relationship studies in drug discovery programs.
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one structure
1019100-76-5 structure
Product Name:(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
CAS No:1019100-76-5
MF:C20H20N6O
MW:360.412403106689
CID:6263400
PubChem ID:25667763
Update Time:2025-05-30

(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
    • (E)-3-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
    • 1019100-76-5
    • AKOS024638523
    • F2318-0067
    • (E)-1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
    • Inchi: 1S/C20H20N6O/c27-20(10-7-17-5-2-1-3-6-17)25-15-13-24(14-16-25)18-8-9-19(23-22-18)26-12-4-11-21-26/h1-12H,13-16H2/b10-7+
    • InChI Key: CNEAKCLKNFDVAJ-JXMROGBWSA-N
    • SMILES: O=C(/C=C/C1C=CC=CC=1)N1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1

Computed Properties

  • Exact Mass: 360.16985928g/mol
  • Monoisotopic Mass: 360.16985928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 67.2Ų

(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one Pricemore >>

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Additional information on (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one

The Compound CAS No. 1019100-76-5: (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one

The compound with CAS No. 1019100-76-5, known as (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyridazine ring fused with a pyrazole moiety, and a piperazine group connected via an α,β-unaturated ketone system. The combination of these structural elements contributes to its potential as a drug candidate for various therapeutic applications.

Recent studies have highlighted the biological activity of this compound, particularly its ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. The pyridazine ring is known for its electron-deficient nature, which enhances its ability to interact with biological targets such as kinases and other enzymes. Additionally, the pyrazole group adds further functional diversity, potentially enhancing the molecule's stability and bioavailability.

The piperazine group in the molecule plays a critical role in improving the pharmacokinetic properties of the compound. Piperazine is a common structural motif in drug design due to its ability to enhance solubility and permeability, which are essential for effective drug delivery. The α,β-unaturated ketone system further contributes to the molecule's stability and reactivity, making it a promising candidate for further preclinical studies.

One of the most recent breakthroughs involving this compound is its demonstrated ability to inhibit specific protein kinases involved in cancer cell proliferation. Researchers have found that (2E)-3-phenyl... exhibits selective inhibition of these kinases, leading to significant antiproliferative effects in vitro. This finding has opened new avenues for its potential application in oncology.

In addition to its therapeutic potential, this compound has also been studied for its metabolism and toxicity profiles. Initial findings suggest that the molecule undergoes efficient metabolic pathways with minimal toxicity in preclinical models. These results are encouraging for advancing the compound into clinical trials.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as Suzuki coupling and Stille cross-coupling reactions. These methods ensure high yields and purity, which are critical for maintaining the integrity of the molecule during biological testing.

Furthermore, computational studies have been conducted to explore the molecular interactions of this compound with various biological targets. These studies have provided valuable insights into its binding modes and selectivity profiles, which are crucial for optimizing its therapeutic potential.

In conclusion, the compound with CAS No. 1019100765 represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activity. As research continues to uncover its full potential, it holds great promise for becoming a valuable tool in the fight against various diseases.

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